molecular formula C12H25N B13536138 (4-(Tert-butyl)-1-methylcyclohexyl)methanamine

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine

Cat. No.: B13536138
M. Wt: 183.33 g/mol
InChI Key: MMZOGLDZXDDAHS-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a tert-butyl group at the 4-position, a methyl group at the 1-position, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. For example, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction using formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems can control reaction conditions to optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position. For example, reacting with alkyl halides can yield N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: N-alkylated derivatives

Scientific Research Applications

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting its catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)phenyl)methanamine
  • (4-(Tert-butyl)-2-chlorophenyl)methanamine
  • (4-(Tert-butyl)-4-methoxyphenyl)methanamine

Uniqueness

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

(4-tert-butyl-1-methylcyclohexyl)methanamine

InChI

InChI=1S/C12H25N/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h10H,5-9,13H2,1-4H3

InChI Key

MMZOGLDZXDDAHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)CN

Origin of Product

United States

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